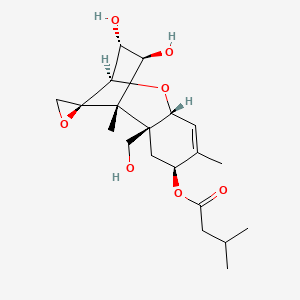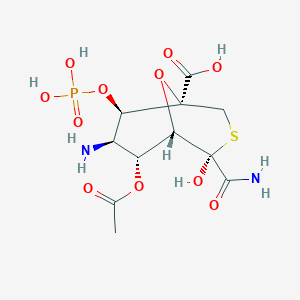
TCS 3035
Vue d'ensemble
Description
Applications De Recherche Scientifique
TCS 3035 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function and signaling pathways of GPR35.
Biology: Helps in understanding the role of GPR35 in immune response and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new drugs targeting GPR35
Mécanisme D'action
Target of Action
The primary target of TCS 3035 is the GPR35 , a G protein-coupled receptor . GPR35 is a receptor that plays a significant role in various biological processes, including immune modulation, gastric function, and insulin secretion .
Mode of Action
This compound acts as an agonist for the GPR35 receptor . This means that it binds to the receptor and activates it, leading to a series of biochemical reactions. The pEC50 values for this compound are 5.13 and 5.86 for rat and human GPR35 orthologs, respectively , indicating its high potency towards both human and rat GPR35.
Pharmacokinetics
It is soluble up to 100 mm in dmso , which may have implications for its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context in which it is used. Given its role as a GPR35 agonist, it is likely to have effects on immune modulation, gastric function, and insulin secretion .
Analyse Biochimique
Biochemical Properties
TCS 3035 interacts with the GPR35 receptor, a protein that is predominantly expressed in the gastro-intestinal tract and immune tissues . The nature of this interaction is that of an agonist, meaning this compound can bind to the GPR35 receptor and activate it .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GPR35 receptor, thereby activating it This can lead to changes in gene expression and cellular metabolism
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de TCS 3035 implique la réaction de la 4-hydroxybenzaldéhyde avec la 2,4-thiazolidine-dione en présence d'une base pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec l'acide chloroacétique en milieu basique pour donner le this compound .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les mêmes réactions chimiques que dans les milieux de laboratoire. Le procédé est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
Le TCS 3035 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs phénoxy et thiazolidinylidène. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions usuels
Réactions de substitution: Impliquent généralement des nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation: Peuvent être effectuées à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de réduction: Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés amides, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme composé d'outil pour étudier la fonction et les voies de signalisation du GPR35.
Biologie: Aide à comprendre le rôle du GPR35 dans la réponse immunitaire et l'inflammation.
Médecine: Applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et de certains types de cancer.
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant le GPR35
Mécanisme d'action
Le this compound exerce ses effets en se liant au GPR35 et en l'activant. Cette activation implique le domaine transmembranaire III du récepteur et est transduite via les voies G alpha 13 et bêta-arrestine-2. La liaison du this compound au GPR35 conduit à une cascade d'événements de signalisation intracellulaire qui modulent la réponse immunitaire et l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Agoniste du GPR35 4: Un autre agoniste puissant du GPR35 avec une efficacité similaire.
Composé 10: Présente une forte puissance à la fois pour le GPR35 humain et le GPR35 de rat
Unicité
Le TCS 3035 est unique en raison de sa grande spécificité et de sa puissance vis-à-vis du GPR35. Il a une valeur de pEC50 de 5,86 pour le GPR35 humain, indiquant sa forte activité agoniste. De plus, les caractéristiques structurales du this compound, telles que les motifs thiazolidinylidène et phénoxyacétique, contribuent à son profil pharmacologique distinct .
Propriétés
IUPAC Name |
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCOLGPDOYHNK-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367830 | |
| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123021-85-2 | |
| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)











